

An In-Depth Technical Guide to BML-278

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Compound of Interest		
Compound Name:	BML-278	
Cat. No.:	B162667	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BML-278**, a potent, cell-permeable activator of sirtuin 1 (SIRT1). The document details its chemical properties, mechanism of action, and effects on cellular processes, presenting quantitative data in structured tables and outlining experimental methodologies. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its biological functions.

Chemical Identity and Synonyms

BML-278 is a synthetic compound belonging to the dihydropyridine class. It is widely used in research to study the roles of sirtuins in various biological processes, including cell cycle regulation, metabolism, and aging.

Table 1: Alternative Names, Synonyms, and Chemical Identifiers for BML-278



Identifier Type	Value	
Systematic Name	Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine- 3,5-dicarboxylate	
Alternative Names	N-Benzyl-3,5-dicarbethoxy-4-phenyl-1,4-dihydropyridine[1][2][3][4], 1,4-dihydro-4-phenyl-1-(phenylmethyl)-3,5-pyridinedicarboxylic acid, 3,5-diethyl ester[5]	
Synonyms	BPDP[4]	
CAS Number	120533-76-8[5][6] or 15301-69-6[1][2]	
Molecular Formula	C24H25NO4[1][2][3][5][6]	
Molecular Weight	Approximately 391.5 g/mol [3][4][5][6]	

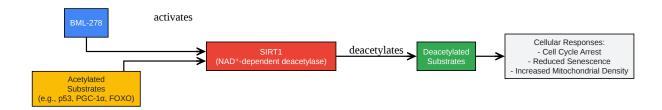
Note: Discrepancies in the CAS number have been observed across different suppliers.

Mechanism of Action and Signaling Pathways

BML-278 is a selective activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 plays a crucial role in regulating cellular stress responses, metabolism, and aging.[3] By activating SIRT1, **BML-278** can modulate the activity of various downstream targets involved in these processes.

SIRT1 Activation Pathway

The following diagram illustrates the general mechanism of SIRT1 activation by **BML-278** and its downstream effects.





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Figure 1. BML-278 activates SIRT1, leading to the deacetylation of downstream substrates and subsequent cellular responses.

Quantitative Data on Biological Activity

BML-278 exhibits selectivity for SIRT1 over other sirtuin isoforms. The following table summarizes its effective concentrations for sirtuin activation.

Table 2: Potency of BML-278 on Sirtuin Isoforms

Sirtuin Isoform	EC150 (μM)	Reference
SIRT1	1	[4][5][7]
SIRT2	25	[4][5]
SIRT3	50	[4][5]

EC₁₅₀: The effective concentration that causes 150% activation of the enzyme.

Key Experimental Findings and Protocols

BML-278 has been shown to induce several key cellular effects, as detailed below.

4.1. Induction of Cell Cycle Arrest

BML-278 can induce cell cycle arrest at the G₁/S phase.[4][5] This effect is particularly observed in primary human mesenchymal stromal cells, where it contributes to a delay in senescence.[7]

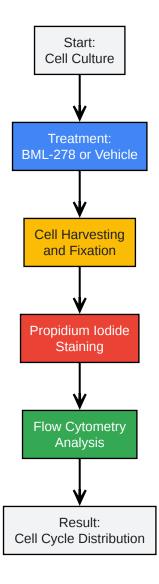
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

- Cell Culture: Culture U937 cells or primary human mesenchymal stromal cells in appropriate media.
- Treatment: Treat cells with varying concentrations of BML-278 (e.g., 1-10 μM) or a vehicle control (e.g., DMSO) for 24-48 hours.



- Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Experimental Workflow: Cell Cycle Analysis





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Figure 2. Workflow for analyzing **BML-278** induced cell cycle arrest using flow cytometry.

4.2. Modulation of Protein Acetylation

BML-278 has been demonstrated to reduce the acetylation of microtubule proteins in U937 cells.[7] It also inhibits H3K9 acetylation in parental and maternal prokaryotes, which is associated with improved early embryonic development.[7]

4.3. Enhancement of Mitochondrial Density

Treatment with **BML-278** has been shown to significantly increase mitochondrial density in murine C2C12 myoblasts.[5][7] This suggests a role for SIRT1 activation in promoting mitochondrial biogenesis.

Experimental Protocol: Mitochondrial Density Measurement

- Cell Culture: Plate C2C12 myoblasts on glass coverslips in appropriate growth media.
- Treatment: Treat the cells with **BML-278** (e.g., 5-10 μ M) or a vehicle control for a specified duration (e.g., 24 hours).
- Staining: Incubate the cells with a mitochondria-specific fluorescent dye, such as MitoTracker Red CMXRos, according to the manufacturer's instructions.
- Fixation and Mounting: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips onto microscope slides.
- Imaging: Acquire fluorescence images using a confocal or fluorescence microscope.
- Quantification: Analyze the images using software such as ImageJ to quantify the mitochondrial content per cell, typically by measuring the integrated fluorescence intensity.

This guide provides a foundational understanding of **BML-278** for researchers and professionals in drug development. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of SIRT1 activators.



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